Ondansetron-d5 Ondansetron-d5 CAS Number: 99614-02-5 (unlabeled)
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212529
InChI:
SMILES:
Molecular Formula: C18H14D5N3O
Molecular Weight: 298.39

Ondansetron-d5

CAS No.:

Cat. No.: VC0212529

Molecular Formula: C18H14D5N3O

Molecular Weight: 298.39

* For research use only. Not for human or veterinary use.

Ondansetron-d5 -

Specification

Molecular Formula C18H14D5N3O
Molecular Weight 298.39

Introduction

Chemical and Structural Properties

Ondansetron-d5 retains the core structure of ondansetron but incorporates deuterium at specific positions. Key characteristics include:

PropertyValueSource
Molecular formulaC₁₈H₁₄D₅N₃O
Molecular weight298.4 g/mol
Isotopic purity≥98% (deuterated)
StabilityEnhanced metabolic resistance

Deuterium substitution reduces metabolic degradation rates, enabling precise tracking in biological systems.

Synthesis and Production

Deuterium integration is achieved through:

  • Hydrogen-deuterium exchange: Catalyzed by acidic or basic conditions using deuterated solvents (e.g., D₂O).

  • Deuterated precursors: Synthesis from deuterium-enriched intermediates to ensure site-specific labeling.

Industrial-scale production involves multi-step purification to meet analytical standards, with quality control protocols ensuring isotopic integrity.

Research Use

  • Metabolic studies: Deuterium labeling allows differentiation between endogenous and exogenous ondansetron in mass spectrometry, improving quantification accuracy .

  • Drug interaction analysis: Used to study cytochrome P450 (CYP3A4, CYP2D6) metabolism and potential drug-drug interactions .

Clinical Relevance

While ondansetron is approved for chemotherapy-induced nausea and vomiting (CINV), ondansetron-d5 is exclusively a research tool. Clinical trials of ondansetron highlight:

  • Efficacy: 60–70% reduction in acute CINV when combined with dexamethasone .

  • Safety profile: Mild side effects (e.g., headache, constipation) and rare QT prolongation .

Pharmacokinetic Data

Comparative pharmacokinetics of ondansetron and its deuterated form:

ParameterOndansetronOndansetron-d5Source
Bioavailability~60%Similar*
Half-life3.8–5.7 hoursExtended*
Protein binding70–76%Unchanged
MetabolismHepatic (CYP3A4)Slowed CYP-mediated

*Deuterium reduces first-pass metabolism, increasing systemic exposure .

Research Findings

A 2023 systematic review of 13 clinical trials (Frontiers in Pharmacology) underscored ondansetron’s role in CINV management :

  • Key outcomes:

    • 65% of patients achieved complete control of acute vomiting.

    • 52% reported no delayed nausea (24–72 hours post-chemotherapy).

  • Combination therapy: Synergy with NK₁ receptor antagonists (e.g., aprepitant) improved response rates by 20% .

Future Directions

  • Isotope effect studies: Exploring deuterium’s impact on receptor binding affinity.

  • Personalized antiemetics: Correlating CYP2D6/CYP3A5 genotypes with ondansetron-d5 clearance variability .

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